molecular formula C13H18O B6228014 2-ethyl-2-methyl-1-phenylbutan-1-one CAS No. 38077-47-3

2-ethyl-2-methyl-1-phenylbutan-1-one

Cat. No.: B6228014
CAS No.: 38077-47-3
M. Wt: 190.28 g/mol
InChI Key: BAMYJYAJTQULAM-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1-phenylbutan-1-one is a ketone compound with the molecular formula C13H18O. It is known for its sweet, fruity, and tropical odor, which resembles pineapple, peach, apricot, and raspberry. This compound is commonly used as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyl-1-phenylbutan-1-one can be achieved through various methods. One common approach involves the reaction of 2-methyl-2-phenylpropanal with ethylmagnesium bromide, followed by oxidation to form the desired ketone . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Ethyl-2-methyl-1-phenylbutan-1-one has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used as a flavoring agent in the food industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules. The phenyl group can also engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-1-butanone: Similar structure but lacks the ethyl group.

    2-Ethyl-1-phenyl-1-butanone: Similar structure but lacks the methyl group.

    2-Methyl-2-phenylpropanal: An aldehyde with a similar backbone but different functional group.

Uniqueness

2-Ethyl-2-methyl-1-phenylbutan-1-one is unique due to its combination of an ethyl and methyl group on the same carbon, along with a phenyl group. This specific arrangement contributes to its distinct odor and chemical reactivity, making it valuable in various applications.

Properties

CAS No.

38077-47-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-ethyl-2-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C13H18O/c1-4-13(3,5-2)12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

BAMYJYAJTQULAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(=O)C1=CC=CC=C1

Purity

95

Origin of Product

United States

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